2-{[(2,4-Dimethoxyphenyl)methyl]amino}ethan-1-ol
Description
Properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-14-10-4-3-9(8-12-5-6-13)11(7-10)15-2/h3-4,7,12-13H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLYXEDOBUIZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40171-89-9 | |
| Record name | 2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-Dimethoxyphenyl)methyl]amino}ethan-1-ol typically involves the reaction of 2,4-dimethoxybenzyl chloride with ethanolamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the ethanolamine attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group in the compound undergoes oxidation to produce carboxylic acids under strong acidic conditions.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Oxidation | Potassium permanganate | H₂SO₄, heat | 2-{[(2,4-Dimethoxyphenyl)methyl]amino}ethanoic acid |
| Chromium trioxide | H₂SO₄, reflux | Same product |
This reaction is analogous to the oxidation of primary alcohols to carboxylic acids, as observed in related compounds. The dimethoxyphenyl group remains intact during this process.
Amination and Amine Reactions
The secondary amine group participates in alkylation and acylation reactions.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Alkylation | Alkyl halide (e.g., CH₃I), base (e.g., NaOH) | Aqueous medium, 0°C | Tertiary amine (e.g., 2-{(2,4-Dimethoxyphenyl)methyl}ethanol) |
| Acylation | Acyl chloride (e.g., CH₃COCl) | Pyridine, CH₂Cl₂ | Amide (e.g., 2-{[(2,4-Dimethoxyphenyl)methyl]amino}acetamide) |
These reactions are driven by the nucleophilic nature of the amine, enabling electrophilic substitution .
Substitution Reactions
The dimethoxyphenyl substituent may undergo nucleophilic aromatic substitution under specific conditions.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Substitution | Nucleophile (e.g., NH₂⁻), base (e.g., NaOH) | High temperature (e.g., 150°C) | 2-{[(Substituted phenyl)methyl]amino}ethan-1-ol |
This reaction is mechanistically similar to substitution reactions observed in benzylamine derivatives .
Rearrangement Reactions
The compound can undergo Beckmann rearrangement if modified to form an oxime intermediate.
| Reaction Type | Steps | Reagents | Product |
|---|---|---|---|
| Beckmann Rearrangement | 1. Oxidize primary alcohol to ketone. 2. React with hydroxylamine → oxime. 3. Acidic conditions (e.g., HCl/ethanol) → rearrangement. | KMnO₄ (step 1), NH₂OH (step 2) | Amide (e.g., 2-{[(2,4-Dimethoxyphenyl)methyl]amino}acetanilide) |
This pathway is consistent with rearrangement mechanisms described in oxime chemistry .
Reduction Reactions
Reduction reactions apply if the compound is first oxidized to a carbonyl derivative.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Reduction | Lithium aluminum hydride | Anhydrous ether | 2-{[(2,4-Dimethoxyphenyl)methyl]amino}ethanol (if oxidized to ketone) |
This reaction is typical for ketone reductions, as seen in related amine-alcohol systems.
Key Structural and Mechanistic Insights
-
Oxidation Selectivity : The primary alcohol oxidizes preferentially over the amine group, likely due to the alcohol’s higher nucleophilicity in acidic media.
-
Amine Reactivity : The secondary amine exhibits moderate reactivity toward electrophilic reagents, facilitating alkylation and acylation .
-
Rearrangement Potential : The dimethoxyphenyl substituent stabilizes intermediates during rearrangements, influencing regioselectivity .
Scientific Research Applications
Chemical Properties and Reactions
The compound has the molecular formula CHNO and a molecular weight of 211.26 g/mol. It features both amine and alcohol functional groups, which allow it to participate in several chemical reactions:
- Oxidation : Can be oxidized to form aldehydes or ketones.
- Reduction : Can undergo reduction to yield amine or alcohol derivatives.
- Substitution : The amino group can be replaced by other nucleophiles in nucleophilic substitution reactions.
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. These properties make it a versatile building block in organic synthesis.
Chemistry
In synthetic chemistry, 2-{[(2,4-Dimethoxyphenyl)methyl]amino}ethan-1-ol serves as a precursor for more complex molecules. Its unique structure enables the synthesis of various derivatives that can be explored for different chemical properties and activities.
Biology
The compound has been investigated for its potential biological activities. It is believed to interact with specific receptors or enzymes, which may lead to various biological effects. Studies have indicated that related compounds can influence neurotransmitter systems, suggesting that 2-{[(2,4-Dimethoxyphenyl)methyl]amino}ethan-1-ol may have similar pharmacological properties .
Medicine
In the medical field, this compound is being explored for its therapeutic potential. Preliminary studies suggest it may possess antidepressant effects due to its ability to modulate neurotransmitter systems. Additionally, it may have applications in drug development as a precursor for pharmaceuticals targeting neurological conditions.
Case Studies and Research Findings
- Antidepressant Activity : A study exploring the effects of related compounds on neurotransmitter systems suggested that 2-{[(2,4-Dimethoxyphenyl)methyl]amino}ethan-1-ol could exhibit similar properties. This warrants further investigation into its pharmacological profile and therapeutic potential.
- Enzyme Inhibition Studies : Research focused on enzyme interactions indicated that compounds with similar structures could inhibit specific enzymes involved in metabolic pathways. This suggests that 2-{[(2,4-Dimethoxyphenyl)methyl]amino}ethan-1-ol might also possess enzyme inhibitory properties worth studying .
Mechanism of Action
The mechanism of action of 2-{[(2,4-Dimethoxyphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
The benzylamino ethanol scaffold allows for diverse substitution patterns. Key analogs include:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2-{[(2,4-Dimethoxyphenyl)methyl]amino}ethan-1-ol | 2,4-dimethoxy | C₁₁H₁₇NO₃ | 211.26 | Enhanced electron-donating effects |
| 2-{[(4-Methylphenyl)methyl]amino}ethan-1-ol | 4-methyl | C₁₀H₁₅NO | 153.23 | Increased lipophilicity, no methoxy |
| 2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol | 2,5-dimethoxy | C₁₁H₁₇NO₃ | 211.26 | Altered steric/electronic environment |
| 2-{[(2-Methoxyphenyl)methyl]amino}ethan-1-ol | 2-methoxy | C₁₀H₁₅NO₂ | 181.23 | Reduced electron-donating capacity |
Key Observations :
Ethanolamine Derivatives with Alternative Backbones
Other ethanolamine-based compounds exhibit distinct structural frameworks:
| Compound Name | Backbone Structure | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol | Phenylethanolamine | C₁₀H₁₅NO₂ | 181.23 | Amino group on ethanolic carbon |
| 2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol | Bis-hydroxyethylamino | C₁₂H₁₈ClNO₄ | 275.73 | Chloro substituent, increased polarity |
| 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol | Aliphatic substituent | C₈H₁₇NO | 143.23 | Non-aromatic, highly lipophilic |
Biological Activity
2-{[(2,4-Dimethoxyphenyl)methyl]amino}ethan-1-ol, also known as a derivative of phenethylamine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-{[(2,4-Dimethoxyphenyl)methyl]amino}ethan-1-ol can be represented as follows:
- Molecular Formula : CHN\O
- CAS Number : [insert CAS number if available]
The compound features a dimethoxyphenyl group attached to an ethanol backbone with a methylamino substitution. This structural configuration is crucial for its interaction with biological systems.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems, particularly its influence on serotonin and dopamine receptors. Similar compounds in the phenethylamine family have shown potential effects on mood enhancement and cognitive functions. Research indicates that these compounds can modulate neurotransmitter release and affect various signaling pathways in the brain, which may lead to psychoactive effects .
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of compounds structurally related to 2-{[(2,4-Dimethoxyphenyl)methyl]amino}ethan-1-ol. For instance, derivatives containing similar phenyl groups have demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | Human pancreatic tumor (MIA PaCa-2) | Low micromolar concentrations |
| Compound 2 | Epithelial carcinoma (A431) | Low micromolar concentrations |
These findings suggest that the presence of dimethoxy substituents enhances the compound's ability to inhibit cell proliferation by disrupting the cell cycle, particularly at the G2/M phase .
Neuropharmacological Effects
The compound's potential neuropharmacological effects have been explored through various in vitro studies. It has been suggested that similar phenethylamine derivatives can exhibit mood-enhancing properties by acting as serotonin reuptake inhibitors or by modulating dopaminergic pathways. These activities are critical for developing therapeutic agents aimed at treating mood disorders .
Case Studies and Research Findings
Several case studies have highlighted the biological activities of related compounds:
- Anticancer Activity : A study reported that certain derivatives exhibited selective cytotoxicity against human cancer cell lines, suggesting a promising avenue for cancer therapy development. The mechanism involved blocking tubulin polymerization, leading to cell cycle arrest .
- Neuroprotective Effects : Research indicated that compounds with similar structural motifs could protect neuronal cells from oxidative stress-induced apoptosis, pointing towards their potential use in neurodegenerative disease therapies .
- Anti-inflammatory Properties : Compounds within this chemical class have also been noted for their ability to reduce inflammatory cytokines like TNF-α and IFN-γ, indicating potential applications in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{[(2,4-Dimethoxyphenyl)methyl]amino}ethan-1-ol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution between 2,4-dimethoxybenzylamine and ethylene oxide, catalyzed by a strong base (e.g., NaOH) at 60–80°C. Reaction time (~8–12 hrs) and solvent polarity (e.g., ethanol or THF) significantly affect yield. Post-synthesis purification typically involves column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) .
- Key Considerations : Trace moisture can hydrolyze ethylene oxide, reducing efficiency. Inert atmosphere (N₂/Ar) is recommended to prevent oxidation of intermediates .
Q. How can the structure of 2-{[(2,4-Dimethoxyphenyl)methyl]amino}ethan-1-ol be confirmed post-synthesis?
- Analytical Techniques :
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 6.8–7.2 ppm (aromatic protons from 2,4-dimethoxyphenyl), δ 3.7–4.1 ppm (methoxy groups), and δ 2.5–3.2 ppm (amino-ethanol backbone).
- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 256.3 .
- Supplementary Data : FT-IR reveals N-H stretching (~3350 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) from methoxy groups .
Q. What are the primary stability challenges for this compound under laboratory storage conditions?
- Degradation Factors :
- pH Sensitivity : The amino-ethanol group is prone to oxidation at pH > 8, forming imine byproducts.
- Temperature : Storage above 4°C accelerates decomposition; recommend −20°C under desiccation .
- Mitigation : Use amber vials to block UV-induced degradation and add stabilizers (e.g., 0.1% BHT) for long-term storage .
Advanced Research Questions
Q. How does the 2,4-dimethoxyphenyl moiety influence the compound’s reactivity in catalytic hydrogenation?
- Mechanistic Insight : The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but hinder hydrogenation due to steric bulk. Pd/C (10% wt) in ethanol at 50 psi H₂ achieves partial reduction of the benzylamino group to secondary amines, while PtO₂ may cleave methoxy groups under higher pressures .
- Data Contradictions : Some studies report selective reduction of the amino group without affecting methoxy substituents, suggesting solvent-dependent catalyst behavior .
Q. What experimental strategies validate the compound’s hypothesized role as an enzyme inhibitor?
- In Vitro Assays :
Kinetic Analysis : Measure inhibition constants (Kᵢ) via fluorometric assays using target enzymes (e.g., monoamine oxidases). Pre-incubate the compound (1–100 µM) with enzyme and substrate (e.g., kynuramine) .
Docking Studies : Perform molecular dynamics simulations to assess binding affinity to enzyme active sites (e.g., MAO-B). The methoxy groups may form π-π interactions with aromatic residues like Tyr-398 .
- Validation : Compare IC₅₀ values with known inhibitors (e.g., selegiline) to benchmark potency .
Q. How can computational modeling optimize derivatives of this compound for enhanced bioactivity?
- Workflow :
QSAR Modeling : Train models using datasets of analogous compounds (e.g., substituted phenyl ethanolamines) to predict logP, pKa, and binding energy.
Scaffold Modification : Introduce electron-withdrawing groups (e.g., -Cl) at the 5-position of the phenyl ring to enhance metabolic stability while retaining hydrogen-bonding capacity .
- Validation : Synthesize top-scoring derivatives and test in vitro for improved IC₅₀ and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
